CRTH2 Antagonist Potency: Direct Comparison of Core Scaffolds
4-(Isoquinolin-3-yl)phenol is a key intermediate in the development of CRTH2 (DP2) receptor antagonists. A direct measurement of the compound itself shows it possesses functional antagonist activity at the human CRTH2 receptor with an IC50 of 4 nM [1]. While this activity is significant, it is less potent than the optimized clinical candidate TASP0412098, a derived isoquinoline analog which exhibits a functional IC50 of 12 nM [2]. This comparison underscores that the parent compound is a highly active starting point for medicinal chemistry optimization, but the final drug candidate's potency is achieved through further synthetic elaboration of the core scaffold [2].
| Evidence Dimension | Functional Antagonist Activity at human CRTH2 Receptor (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | TASP0412098 (9l), an optimized isoquinoline derivative: 12 nM |
| Quantified Difference | The target compound is 3-fold more potent than the optimized derivative in functional antagonism, indicating the core scaffold has high intrinsic activity. |
| Conditions | Inositol-phosphate accumulation assay in cells expressing human CRTH2 receptor [1]; Functional antagonist activity assay [2] |
Why This Matters
This data demonstrates the compound's utility as a potent starting point for CRTH2 antagonist development and provides a quantitative benchmark for assessing its derivatives.
- [1] BindingDB (n.d.). Assay Record for BDBM50423390 (CHEMBL398303) at Prostaglandin D2 receptor 2. Retrieved April 18, 2026. View Source
- [2] Nishikawa-Shimono, R., et al. (2014). Isoquinoline derivatives as potent, selective, and orally active CRTH2 antagonists. Chemical & Pharmaceutical Bulletin, 62(5), 494-498. View Source
